8-Chloro-5-methoxy-2-propylquinolin-4-amine
Description
8-Chloro-5-methoxy-2-propylquinolin-4-amine (CAS: 1189106-00-0, molecular formula: C₁₃H₁₅ClN₂O, molecular weight: 250.72 g/mol) is a substituted quinoline derivative featuring a chloro group at position 8, a methoxy group at position 5, a propyl chain at position 2, and an amine group at position 4 . Its synthesis likely involves multi-step functionalization of the quinoline core, as inferred from analogous procedures in the literature (e.g., palladium-catalyzed C–H activation or amidation reactions) .
Properties
CAS No. |
1189106-00-0 |
|---|---|
Molecular Formula |
C13H15ClN2O |
Molecular Weight |
250.72 g/mol |
IUPAC Name |
8-chloro-5-methoxy-2-propylquinolin-4-amine |
InChI |
InChI=1S/C13H15ClN2O/c1-3-4-8-7-10(15)12-11(17-2)6-5-9(14)13(12)16-8/h5-7H,3-4H2,1-2H3,(H2,15,16) |
InChI Key |
NGOCXSRFNVEXHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=CC(=C2C(=C1)N)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-methoxy-2-propylquinolin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinoline core structure.
Methoxylation: The methoxy group is introduced at the 5th position using methanol in the presence of a base like sodium methoxide.
Propylation: The propyl group is added at the 2nd position through alkylation reactions using propyl halides.
Amination: Finally, the amine group is introduced at the 4th position using amination reactions with ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-5-methoxy-2-propylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
8-Chloro-5-methoxy-2-propylquinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-5-methoxy-2-propylquinolin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 8-chloro-5-methoxy-2-propylquinolin-4-amine can be contextualized against related quinoline derivatives. Below is a comparative analysis based on substituent patterns, synthetic routes, and physicochemical properties.
Structural and Functional Group Comparison
Physicochemical and Spectral Properties
- This compound: No melting point or spectral data is provided in the evidence, but its molecular weight and polarity (due to Cl and OMe) suggest moderate solubility in polar aprotic solvents.
- 4-((R)-((2S,4S,8R)-8-Ethylquinuclidin-2-yl)...quinolin-5-amine: Exhibits a melting point of 179–180°C (decomposition at 131°C), [α]D²² = −114° (CHCl₃), and distinct IR peaks at 3325 cm⁻¹ (N–H stretch) and 1798 cm⁻¹ (Si–O–C) .
- N-{(S)-(2S,4R,8R)-8-Ethylquinuclidin-2-ylmethyl)}ferrocene-carboxamide : Contains redox-active ferrocene, enabling electrochemical characterization .
Functional and Application Differences
- Catalytic Activity : The tert-butyldiphenylsilyloxy-quinuclidine hybrid () is tailored for asymmetric catalysis, leveraging chiral centers and steric bulk . The target compound lacks such moieties, limiting its catalytic utility.
- Biological Relevance: Ferrocene derivatives () are explored for antimalarial or anticancer activity due to metal-ligand interactions, whereas alkyl/chloro-substituted quinolines (e.g., ) may serve as kinase inhibitors .
- Thermal Stability: The silyl ether-containing compound () shows thermal decomposition at 131°C, whereas simpler quinolines (e.g., 2,8-dimethylquinolin-5-amine) likely exhibit higher stability .
Biological Activity
8-Chloro-5-methoxy-2-propylquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- CAS Number : 12308135
- Molecular Formula : C13H14ClN
- Molecular Weight : 235.71 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C)C1=CN=C2C(=C1C(=C(C=C2)Cl)OC)N=C(N)C=C
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antibiotics. The mechanism appears to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, particularly through the modulation of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition leads to decreased viability in cancer cells .
Neuroprotective Effects
Emerging data suggest that this compound may have neuroprotective effects. In models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation, contributing to neuronal survival .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to enzymes involved in critical metabolic pathways, altering their activity and leading to downstream effects such as apoptosis in cancer cells.
- Receptor Modulation : It may act on various receptors, influencing cellular signaling pathways that regulate growth and survival.
- Oxidative Stress Reduction : By scavenging free radicals, the compound can mitigate oxidative damage in cells, contributing to its neuroprotective properties.
Case Studies
Several studies have highlighted the efficacy of this compound:
-
Study on Anticancer Activity :
- Conducted on colorectal cancer cell lines (HCT116 and Caco-2), the study found significant cytotoxic effects with an IC50 value indicating potent activity against these cells.
- The study concluded that the compound could serve as a lead for further development in anticancer therapies.
-
Antimicrobial Studies :
- A series of tests against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibits broad-spectrum antimicrobial activity.
- The results suggested potential applications in treating infections caused by resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
